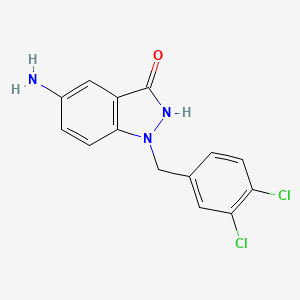

5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol

Description

5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol (molecular formula: C₁₄H₁₁Cl₂N₃O, average mass: 308.162 g/mol) is an indazole derivative characterized by a hydroxyl group at position 3, an amino group at position 5, and a 3,4-dichlorobenzyl substituent at position 1 of the indazole core . Its monoisotopic mass is 307.027917, and it has been assigned ChemSpider ID 8694240. The compound’s structural uniqueness lies in the combination of electron-withdrawing chlorine atoms on the benzyl group and the polar hydroxyl/amino functionalities, which influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions .

This compound has been explored in medicinal chemistry, particularly in multitarget drug development for neurodegenerative diseases like Alzheimer’s, where its structural motifs may interact with cholinesterases or amyloid-beta pathways .

Properties

IUPAC Name |

5-amino-1-[(3,4-dichlorophenyl)methyl]-2H-indazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3O/c15-11-3-1-8(5-12(11)16)7-19-13-4-2-9(17)6-10(13)14(20)18-19/h1-6H,7,17H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHFPCWFIHVPPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)N)C(=O)N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic or basic conditions.

Introduction of the 3,4-Dichlorobenzyl Group: The 3,4-dichlorobenzyl group can be introduced via nucleophilic substitution reactions using 3,4-dichlorobenzyl halides and the corresponding indazole derivative.

Amination: The amino group at the 5-position can be introduced through nitration followed by reduction or direct amination reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl and indazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Halogenated reagents, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted indazole and benzyl derivatives.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has been investigated for its potential antimicrobial, antiviral, and anticancer activities.

Medicine: The compound is explored for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or nucleic acids, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Core Heterocycle

- Indazole vs. Pyridinone/Pyrazole: The target compound’s indazole core provides a rigid bicyclic structure, enhancing binding affinity to aromatic pockets in enzymes (e.g., cholinesterases) compared to monocyclic pyridinone (Compound A) or pyrazole (Compound B) derivatives .

- The 3-OH and 5-NH₂ groups in the target compound introduce hydrogen-bonding sites absent in Compounds A–C, which may enhance interactions with polar residues in biological targets .

Biological Activity

Overview

5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol is a synthetic compound belonging to the indazole class, notable for its diverse biological activities. Its structure includes an indazole core substituted with an amino group at the 5-position and a 3,4-dichlorobenzyl group at the 1-position. This compound has attracted attention for its potential applications in medicinal chemistry, particularly as an antitumor agent and in neuroprotective therapies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact mechanisms are still under investigation, but preliminary studies suggest that it may affect pathways associated with cell signaling and apoptosis.

Biological Activities

The compound exhibits several promising biological activities:

Research Findings

Several studies have focused on the synthesis and evaluation of indazole derivatives, including this compound:

Case Studies

Case Study on Neuroprotective Effects :

A study conducted on SH-SY5Y neuroblastoma cells treated with amyloid-beta peptide showed that certain indazole derivatives could protect against Aβ-induced cell death. The compounds exhibited antioxidant properties and enhanced cell viability when pre-treated with increasing concentrations of the compounds .

Antitumor Activity Assessment :

In vitro assays demonstrated that this compound could inhibit cell proliferation in various cancer cell lines. The exact IC50 values and mechanisms are still under investigation but suggest a significant potential for further development as an anticancer therapeutic .

Q & A

Q. What are the established synthetic routes for 5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol, and what key reaction mechanisms are involved?

The compound is typically synthesized via multi-step protocols involving Friedel-Crafts acylation and indazole ring closure. For example:

- Step 1 : Conversion of a nitrobenzoic acid derivative to an acid chloride using SOCl₂.

- Step 2 : Friedel-Crafts acylation with 1,2-dichlorobenzene in the presence of AlCl₃ to form a ketone intermediate.

- Step 3 : Cyclization with hydrazine hydrate in DMF to substitute chlorine and form the indazole core.

- Step 4 : Reduction of the nitro group using hydrazine hydrate and Raney nickel to yield the final amine . Methodological Note: Optimize reaction times and stoichiometry in Step 3 to minimize by-products.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and indazole ring formation (e.g., aromatic proton shifts between δ 7.2–8.1 ppm).

- Elemental Analysis : To validate purity and molecular composition (e.g., C: 66.97% calcd. vs. 66.59% found for dichlorinated analogs) .

- IR Spectroscopy : To identify functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for the amine group) .

- Mass Spectrometry : For molecular weight confirmation (e.g., m/z = 448.34 [M+H]⁺ for dichlorinated derivatives) .

Q. What preliminary pharmacological activities have been reported for this compound?

The compound has been investigated as a multitarget agent in neurodegenerative diseases. For example:

- Alzheimer’s Disease : Demonstrates inhibitory activity against acetylcholinesterase (AChE) and β-amyloid aggregation at micromolar concentrations .

- Structure-Activity Relationship (SAR) : Substitution at the 3-position (e.g., naphthylmethoxy groups) enhances binding affinity to synaptic receptors .

Advanced Research Questions

Q. How can researchers optimize the nitro group reduction step to improve yield and purity?

- Catalyst Selection : Replace Raney nickel with palladium-on-carbon (Pd/C) under H₂ atmosphere for milder conditions and reduced side reactions.

- Solvent System : Use iPrOH:DMF (3:1) instead of pure DMF to enhance solubility and reaction homogeneity .

- Monitoring : Employ TLC or in-situ IR to track nitro group conversion and avoid over-reduction.

Q. What strategies resolve contradictions in spectral data interpretation during structural elucidation?

- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to confirm ambiguous proton-carbon correlations.

- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to trace nitrogen incorporation in the indazole ring .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for challenging cases (e.g., overlapping aromatic signals) .

Q. How does the substitution pattern on the benzyl group influence biological activity?

- Chlorine Positioning : 3,4-Dichloro substitution (vs. 4-chloro) increases lipophilicity, enhancing blood-brain barrier penetration in neurotargeting studies .

- Bulkier Substituents : Replacing chlorine with methoxy or naphthyl groups alters steric hindrance, affecting enzyme-binding pocket interactions.

- Quantitative SAR (QSAR) : Use molecular docking to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.